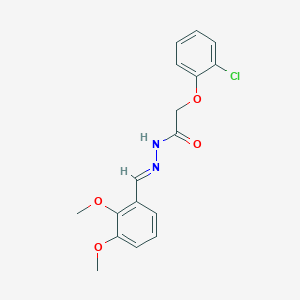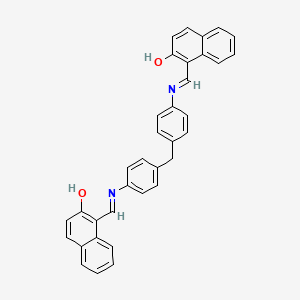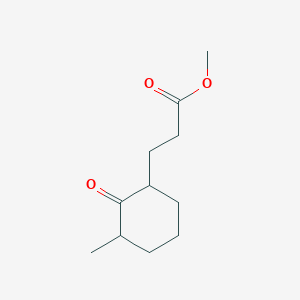
2-(2-Chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2-Chlorophénoxy)-N’-(2,3-diméthoxybenzylidène)acétohydrazide est un composé organique qui appartient à la classe des hydrazides. Ces composés sont connus pour leurs diverses applications dans divers domaines, y compris la chimie médicinale, l’agriculture et la science des matériaux. La structure unique de ce composé, comprenant à la fois des groupes chlorophénoxy et diméthoxybenzylidène, suggère une activité biologique potentielle et une utilité en chimie synthétique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(2-Chlorophénoxy)-N’-(2,3-diméthoxybenzylidène)acétohydrazide implique généralement la condensation de l’hydrazide de l’acide 2-(2-chlorophénoxy)acétique avec le 2,3-diméthoxybenzaldéhyde. La réaction est généralement réalisée dans un solvant organique tel que l’éthanol ou le méthanol, sous reflux. Le mélange réactionnel est ensuite refroidi et le produit est isolé par filtration et purifié par recristallisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l’approche générale impliquerait une mise à l’échelle de la synthèse en laboratoire. Cela comprendrait l’optimisation des conditions de réaction pour augmenter le rendement et la pureté, ainsi que la mise en œuvre de processus à flux continu pour améliorer l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2-Chlorophénoxy)-N’-(2,3-diméthoxybenzylidène)acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d’autres dérivés.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés de l’hydrazine.
Substitution : Le groupe chlorophénoxy peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d’hydrogène (H2O2).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction pourrait produire des dérivés de l’hydrazine.
4. Applications de recherche scientifique
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Utilisation potentielle comme composé bioactif dans la découverte et le développement de médicaments.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, y compris les activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme par lequel le 2-(2-Chlorophénoxy)-N’-(2,3-diméthoxybenzylidène)acétohydrazide exerce ses effets n’est pas bien documenté. Les composés similaires interagissent souvent avec des cibles biologiques telles que les enzymes ou les récepteurs, conduisant à une modulation des voies biochimiques. La présence des groupes chlorophénoxy et diméthoxybenzylidène suggère des interactions potentielles avec les membranes cellulaires ou les protéines.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(2-Chlorophénoxy)acétohydrazide : Il manque le groupe diméthoxybenzylidène, ce qui peut altérer son activité biologique.
N’-(2,3-Diméthoxybenzylidène)acétohydrazide : Il manque le groupe chlorophénoxy, ce qui peut affecter sa réactivité chimique et ses applications.
Unicité
Le 2-(2-Chlorophénoxy)-N’-(2,3-diméthoxybenzylidène)acétohydrazide est unique en raison de la combinaison des groupes chlorophénoxy et diméthoxybenzylidène. Cette double fonctionnalité peut améliorer sa réactivité et élargir sa gamme d’applications par rapport aux composés similaires.
Propriétés
Numéro CAS |
461708-77-0 |
|---|---|
Formule moléculaire |
C17H17ClN2O4 |
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
2-(2-chlorophenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-15-9-5-6-12(17(15)23-2)10-19-20-16(21)11-24-14-8-4-3-7-13(14)18/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ |
Clé InChI |
HCKRBSKOTGDDMY-VXLYETTFSA-N |
SMILES isomérique |
COC1=CC=CC(=C1OC)/C=N/NC(=O)COC2=CC=CC=C2Cl |
SMILES canonique |
COC1=CC=CC(=C1OC)C=NNC(=O)COC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N'-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11958832.png)


![2-(Methylsulfanyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B11958850.png)





